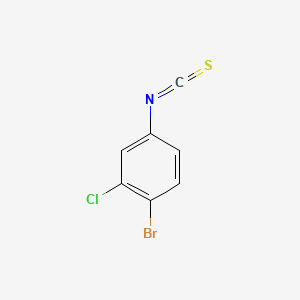

4-Bromo-3-chlorophenyl isothiocyanate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-chloro-4-isothiocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClNS/c8-6-2-1-5(10-4-11)3-7(6)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYJNWHXQEZOISL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N=C=S)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50865621 | |

| Record name | 1-Bromo-2-chloro-4-isothiocyanatobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50865621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32118-33-5, 98041-69-1 | |

| Record name | Isothiocyanic acid, 4-bromo-3-chlorophenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032118335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromo-3-chlorophenyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098041691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 32118-33-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-3-chlorophenyl isothiocyanate: Properties, Reactivity, and Applications

Introduction: 4-Bromo-3-chlorophenyl isothiocyanate is a halogenated aromatic organic compound featuring a highly reactive isothiocyanate functional group. Its unique structural combination—a stable phenyl ring substituted with bromine and chlorine atoms, coupled with the versatile electrophilicity of the isothiocyanate moiety—renders it a valuable and strategic intermediate in synthetic chemistry. This guide provides a comprehensive technical overview of its chemical properties, reactivity, synthesis, and applications, with a focus on its utility for researchers and professionals in drug discovery and materials science. The insights herein are grounded in established chemical principles and supported by spectroscopic data and safety protocols to ensure both innovation and operational excellence in the laboratory.

Part 1: Core Chemical and Physical Properties

This compound is a solid at room temperature, characterized by its distinct chemical identifiers and physical constants.[1] The presence of two different halogens on the aromatic ring, in addition to the isothiocyanate group, provides multiple sites for potential chemical modification, making it a versatile building block.

Chemical Structure

Caption: General mechanism of nucleophilic attack on an isothiocyanate.

This reactivity is the cornerstone of its application in drug discovery, allowing for the straightforward synthesis of thioureas, thiocarbamates, and other sulfur-containing heterocycles. [2][3]The electron-withdrawing nature of the halogenated phenyl ring further enhances the electrophilicity of the isothiocyanate carbon, promoting facile reactions.

Experimental Protocol: Synthesis of a Substituted Thiourea

This protocol describes a self-validating system for synthesizing a 1-(4-bromo-3-chlorophenyl)-3-alkylthiourea, a common scaffold in medicinal chemistry.

-

Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of this compound in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

-

Nucleophilic Addition: To the stirred solution, add 1.05 equivalents of the desired primary or secondary amine dropwise at room temperature. The slight excess of the amine ensures complete consumption of the isothiocyanate starting material.

-

Reaction Monitoring: The reaction is typically exothermic and proceeds to completion within 1-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the isothiocyanate spot.

-

Work-up and Isolation: Upon completion, the solvent is removed under reduced pressure. The resulting crude solid is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography to yield the pure thiourea product.

-

Validation: The structure and purity of the final product should be confirmed using the spectroscopic methods outlined in Part 2 (NMR, IR, MS).

Part 4: Applications in Synthetic Chemistry and Drug Discovery

The dual reactivity of this compound—the nucleophilic addition at the isothiocyanate group and the potential for cross-coupling reactions at the C-Br bond—makes it a highly valuable scaffold. [4]

Role as a Synthetic Intermediate

-

Heterocyclic Synthesis: It serves as a key starting material for synthesizing a variety of nitrogen- and sulfur-containing heterocycles, which are prevalent motifs in pharmaceuticals. [3][5]* Drug Discovery: The thiourea linkage formed from its reaction with amines is a common structural element in biologically active molecules, including kinase inhibitors and antibacterial agents. [6]* Combinatorial Chemistry: Its straightforward reactivity makes it an ideal building block for generating libraries of diverse compounds for high-throughput screening.

Logical Workflow in Drug Development

Caption: Synthesis of the target compound from the corresponding aniline.

General Synthetic Protocol

-

Dithiocarbamate Formation: 4-bromo-3-chloroaniline (1 eq.) is dissolved in a suitable solvent like DCM. An organic base (e.g., triethylamine, 2.2 eq.) is added, followed by the slow addition of carbon disulfide (1.5 eq.) at 0 °C. The mixture is stirred until the aniline is consumed, forming the dithiocarbamate salt intermediate.

-

Desulfurization: A desulfurizing agent, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻), is added to the mixture. T[3]he reaction is allowed to warm to room temperature and stirred until the intermediate is converted to the final product.

-

Purification: The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography to yield pure this compound.

Part 6: Safety, Handling, and Storage

Due to its reactivity and potential toxicity, this compound must be handled with appropriate care. It is classified as harmful and an irritant.

[7]#### GHS Hazard Information

| Hazard Code | Description | Source |

| H302 | Harmful if swallowed | |

| H312 | Harmful in contact with skin | |

| H315 | Causes skin irritation | |

| H319 | Causes serious eye irritation | |

| H332 | Harmful if inhaled | |

| H335 | May cause respiratory irritation |

Handling and Storage Protocols

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. *[8] Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors. *[9] Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. T[10]he compound is moisture-sensitive; storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation. *[11] Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, acids, alcohols, and amines, as these can lead to vigorous and potentially hazardous reactions. *[11] Disposal: Dispose of chemical waste in accordance with all local, state, and federal regulations.

Conclusion

This compound is a potent and versatile chemical intermediate whose value is defined by its predictable reactivity and strategic structural features. The electrophilic isothiocyanate group provides a reliable handle for nucleophilic addition reactions, while the halogenated aromatic core offers opportunities for further functionalization. This combination makes it an indispensable tool for medicinal chemists and material scientists aiming to construct complex molecular architectures. Adherence to rigorous safety and handling protocols is paramount to harnessing its full synthetic potential responsibly.

References

- ARKAT USA, Inc. Reactivity and diverse synthetic applications of acyl isothiocyanates. URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/ark.5550190.p004.771/

- PubChem. This compound | C7H3BrClNS | CID 36067. National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/36067

- ResearchGate. Reaction of isothiocyanates with nucleophiles. URL: https://www.researchgate.

- Cheméo. Isothiocyanic acid, 4-bromo-3-chlorophenyl ester. URL: https://www.chemeo.com/cid/61-921-1/Isothiocyanic-acid-4-bromo-3-chlorophenyl-ester.pdf

- TransWorld Chemicals. This compound, 99%. URL: https://www.transworldchemicals.

- Fluorochem. This compound. URL: https://www.fluorochem.co.uk/product/f008747

- Ask Ayurveda. Phytochemicals in Food – Uses, Benefits & Food Sources. URL: https://www.askayurveda.com/phytochemicals-in-food-uses-benefits-food-sources/

- Regent Science. This compound, 99%. URL: http://www.regentsciences.com/chem/2587.html

- PubChem. 4-Bromophenyl isothiocyanate | C7H4BrNS | CID 16133. National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/16133

- Sigma-Aldrich. 4-Bromophenyl isothiocyanate 97. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/270202

- Thermo Fisher Scientific. Safety Data Sheet - 4-Bromophenyl isothiocyanate. URL: https://www.fishersci.com/sds?productName=AC270200050

- Thermo Fisher Scientific. Safety Data Sheet - 3-Bromophenyl isothiocyanate. URL: https://www.fishersci.com/sds?productName=AC294620010

- Thermo Fisher Scientific. Safety Data Sheet - 2-Bromophenyl isothiocyanate. URL: https://www.fishersci.com/sds?productName=AC294610010

- ChemicalBook. Safety Data Sheet - 4-BROMOPHENYL ISOCYANATE. URL: https://www.chemicalbook.com/ShowMSDSByCAS_EN.aspx?casno=2493-02-9

- ECHEMI. 4-BROMO-2-CHLOROPHENYL ISOTHIOCYANATE. URL: https://www.echemi.com/products/98041-69-1.html

- PubChemLite. This compound (C7H3BrClNS). URL: https://pubchemlite.acs.org/compound/CID36067

- ChemicalBook. This compound Product Description. URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB7308264_EN.htm

- Journal of the Chemical Society, Perkin Transactions 1. The reactions of substituted 1,2,3-triazolium-1-aminide 1,3-dipoles with aryl isothiocyanates. URL: https://pubs.rsc.org/en/content/articlelanding/1998/p1/a805011i

- ResearchGate. Nucleophilic activation of sulfur leading to reactive polysulfide... URL: https://www.researchgate.net/figure/Nucleophilic-activation-of-sulfur-leading-to-reactive-polysulfide-anions-50-and_fig23_354153922

- Fluorochem. 4-Bromo-2-chlorophenyl isothiocyanate. URL: https://www.fluorochem.co.uk/product/f008746

- ResearchGate. Preparation of 4-chlorophenyl isothiocyanate in different solvents. URL: https://www.researchgate.net/figure/Preparation-of-4-chlorophenyl-isothiocyanate-in-different-solvents-a_tbl1_273763784

- Royal Society of Chemistry. Supporting Information - A highly efficient heterogeneous copper-catalyzed chlorodeboronation. URL: https://www.rsc.

- ChemicalBook. 4-BROMOPHENYL ISOTHIOCYANATE(1985-12-2) 1H NMR spectrum. URL: https://www.chemicalbook.com/SpectrumEN_1985-12-2_1HNMR.htm

- Parchem. The Role of 4-Bromophenyl Isothiocyanate in Modern Drug Discovery. URL: https://www.parchem.

- Organic Syntheses. Isothiocyanic acid, p-chlorophenyl ester. URL: http://www.orgsyn.org/demo.aspx?prep=CV4P0700

- Organic Chemistry Portal. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate. URL: https://www.organic-chemistry.org/abstracts/lit3/236.shtm

- CHEMISTRY & BIOLOGY INTERFACE. Synthesis of Isothiocyanates: A Review. URL: https://www.tsijournals.

- MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives. URL: https://www.mdpi.com/1420-3049/29/19/4308

- PubMed. Discovery and development of a novel N-(3-bromophenyl)-{[(phenylcarbamoyl)amino]methyl}-N-hydroxythiophene-2-carboximidamide indoleamine 2,3-dioxygenase inhibitor using knowledge-based drug design. URL: https://pubmed.ncbi.nlm.nih.gov/34891040/

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. arkat-usa.org [arkat-usa.org]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. This compound | C7H3BrClNS | CID 36067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. 32118-33-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

Foundational Hypothesis: Synthesis as the First Structural Insight

An In-depth Technical Guide to the Structure Elucidation of 4-Bromo-3-chlorophenyl isothiocyanate

This guide provides a comprehensive framework for the unambiguous structural determination of this compound. Tailored for researchers, medicinal chemists, and professionals in drug development, this document moves beyond procedural lists to offer a self-validating, logic-driven approach to molecular characterization. We will explore the synthesis as the foundational hypothesis for the structure and then employ a suite of orthogonal spectroscopic techniques to rigorously test and confirm this hypothesis, ensuring the highest degree of scientific integrity.

The identity of a synthesized compound is intrinsically linked to its reaction pathway. The most direct and common method for preparing aryl isothiocyanates involves the reaction of a primary aromatic amine with a thiocarbonyl transfer agent, most notably thiophosgene (CSCl₂)[1]. This reaction is robust and provides a strong logical basis for our expected product structure.

The proposed synthesis begins with the commercially available precursor, 4-bromo-3-chloroaniline. The primary amine group acts as a nucleophile, attacking the electrophilic carbon of thiophosgene. Subsequent elimination of two molecules of hydrochloric acid yields the target isothiocyanate[2][3].

Sources

An In-depth Technical Guide to 4-Bromo-3-chlorophenyl isothiocyanate: Synthesis, Reactivity, and Applications in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Chemical Scaffold

In the landscape of medicinal chemistry and drug discovery, the strategic selection of building blocks is paramount to the successful synthesis of novel therapeutic agents. Aryl isothiocyanates are a class of reactive intermediates prized for their ability to readily form thiourea derivatives, a scaffold present in a wide array of biologically active compounds. Among these, 4-Bromo-3-chlorophenyl isothiocyanate (CAS Number: 32118-33-5) emerges as a particularly intriguing starting material. Its unique substitution pattern, featuring both a bromo and a chloro substituent on the phenyl ring, offers multiple avenues for synthetic elaboration and modulation of physicochemical properties. This guide provides a comprehensive technical overview of this compound, from its synthesis and chemical properties to its reactivity and potential applications in the development of new pharmaceuticals.

Physicochemical Properties and Safety Profile

A thorough understanding of the physicochemical properties of a chemical is fundamental to its safe and effective use in a laboratory setting. This compound is a solid at room temperature with a molecular formula of C₇H₃BrClNS and a molecular weight of 248.53 g/mol .[1]

Table 1: Physicochemical Properties of this compound [1][2]

| Property | Value |

| CAS Number | 32118-33-5 |

| Molecular Formula | C₇H₃BrClNS |

| Molecular Weight | 248.53 g/mol |

| Appearance | Solid |

| XLogP3 | 4.6 |

Safety and Handling:

This compound is classified as a hazardous substance and requires careful handling in a well-ventilated fume hood. It is harmful if swallowed, in contact with skin, or if inhaled.[2] It also causes skin irritation and serious eye irritation.[2] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is a multi-step process that begins with the commercially available m-chloroaniline. The following protocol outlines a reliable and scalable method for its preparation.

Part 1: Synthesis of the Precursor, 4-Bromo-3-chloroaniline

The first step involves the selective bromination of m-chloroaniline. The use of N-bromosuccinimide (NBS) in a polar aprotic solvent like N,N-dimethylformamide (DMF) provides good yields of the desired product.[3]

-

Reaction Scheme:

-

Experimental Protocol:

-

Dissolve m-chloroaniline in DMF in a round-bottom flask.

-

In a separate flask, prepare a solution of NBS (1.0 equivalent) in DMF.

-

Slowly add the NBS solution dropwise to the m-chloroaniline solution at room temperature with continuous stirring.

-

After the addition is complete, continue stirring the reaction mixture for approximately 3 hours at room temperature.

-

Upon completion of the reaction (monitored by TLC), dilute the mixture with ethyl acetate and wash with brine.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-bromo-3-chloroaniline as a solid.[3]

-

Part 2: Conversion to this compound

The conversion of the synthesized 4-bromo-3-chloroaniline to the corresponding isothiocyanate is most commonly achieved using thiophosgene (CSCl₂).[4][5] This reaction is highly efficient but requires extreme caution due to the high toxicity of thiophosgene.

-

Reaction Scheme:

-

Experimental Protocol:

-

In a well-ventilated fume hood, dissolve 4-bromo-3-chloroaniline in a suitable inert solvent such as dichloromethane or toluene.

-

Cool the solution in an ice bath.

-

Slowly add a solution of thiophosgene (1.0-1.1 equivalents) in the same solvent to the cooled aniline solution with vigorous stirring.

-

After the addition, allow the reaction mixture to warm to room temperature and continue stirring for several hours or until the reaction is complete (monitored by TLC).

-

The reaction mixture can be carefully quenched with a dilute aqueous solution of sodium bicarbonate to neutralize the HCl byproduct.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.

-

The crude product can be purified by recrystallization or column chromatography on silica gel.

-

Caption: Synthetic pathway for this compound.

Reactivity Profile: The Gateway to Thiourea Derivatives

The synthetic utility of this compound lies in the high electrophilicity of the central carbon atom of the isothiocyanate group (-N=C=S). This makes it highly susceptible to nucleophilic attack, most notably by primary and secondary amines, to form N,N'-disubstituted thiourea derivatives.[6]

General Reaction with Amines:

The reaction is typically straightforward and proceeds with high yields under mild conditions.

-

Reaction Scheme:

-

Experimental Protocol for Thiourea Synthesis:

-

Dissolve this compound in a suitable solvent such as acetone, ethanol, or dichloromethane.

-

Add an equimolar amount of the desired primary or secondary amine to the solution.

-

Stir the reaction mixture at room temperature. The reaction is often exothermic and may proceed to completion within a few hours.

-

The thiourea product often precipitates out of the reaction mixture and can be isolated by filtration.

-

If the product remains in solution, it can be isolated by removing the solvent under reduced pressure and purified by recrystallization.

-

Caption: General reaction mechanism for the formation of thiourea derivatives.

Applications in Drug Discovery and Agrochemicals

While specific, direct applications of this compound in marketed drugs are not extensively documented, its value as a synthetic intermediate can be inferred from the broad biological activities of the thiourea derivatives it can generate.

1. Anticancer Agents:

Thiourea derivatives are a well-established class of compounds with potent anticancer activity.[7][8][9] The mechanism of action often involves the inhibition of key enzymes in cancer cell signaling pathways, such as tyrosine kinases, or the induction of apoptosis.[7][9] The presence of the bromo and chloro substituents on the phenyl ring of thioureas derived from this compound can significantly influence their lipophilicity and electronic properties, potentially leading to enhanced cell permeability and target engagement. For instance, derivatives with halogenated phenyl rings have shown potent cytotoxic effects against various cancer cell lines.[9]

2. Antimicrobial Agents:

Thiourea derivatives have also demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens.[10][11][12][13] The sulfur and nitrogen atoms in the thiourea core can chelate with metal ions essential for microbial growth, or they can interact with key enzymes in microbial metabolic pathways. The halogen substituents on the aromatic ring can further enhance the antimicrobial potency. For example, N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thiourea has shown a broad spectrum of antimicrobial activity.[10][11]

3. Agrochemicals:

The structural motifs found in biologically active thioureas are also relevant in the development of new pesticides and herbicides. The ability of these compounds to interfere with essential biological processes in pests and weeds makes them attractive candidates for agrochemical research.

Analytical Characterization

The identity and purity of this compound and its derivatives are typically confirmed using a combination of spectroscopic and analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the molecule by identifying the chemical environment of the hydrogen and carbon atoms.

-

Infrared (IR) Spectroscopy: The characteristic strong and sharp absorption band for the isothiocyanate group (-N=C=S) typically appears in the region of 2000-2200 cm⁻¹.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

-

Elemental Analysis: This technique determines the percentage composition of elements (C, H, N, S, Br, Cl) in the compound, which should be in close agreement with the calculated values for the proposed structure.

Conclusion: A Building Block with Significant Potential

This compound represents a valuable and versatile building block for the synthesis of a diverse range of thiourea derivatives. Its straightforward synthesis from readily available starting materials, coupled with the high reactivity of the isothiocyanate group, makes it an attractive intermediate for researchers in medicinal chemistry and agrochemical development. The demonstrated anticancer and antimicrobial activities of structurally related thiourea compounds underscore the potential of derivatives of this compound as lead compounds for the development of new therapeutic agents and crop protection chemicals. Further exploration of the biological activities of novel thioureas synthesized from this unique starting material is a promising avenue for future research.

References

- PubChem. This compound.

- Limban, C., et al. (2008). Antimicrobial Activity of Some New Thioureides Derived from 2-(4-Chlorophenoxymethyl)benzoic Acid. Molecules, 13(3), 567-580. [Link][10]

- Limban, C., et al. (2008). Antimicrobial Activity of Some New Thioureides Derived From 2-(4-chlorophenoxymethyl)benzoic Acid. PubMed, 13(3), 567-80. [Link][11]

- PubChem. Thiophosgene.

- PubChem. This compound.

- Google Patents.

- Cukurovali, A., et al. (2006). Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. Molecules, 11(5), 364-375. [Link][12]

- Hilaris Publisher. Thiophosgene: - An overview. [Link][5]

- Organic Chemistry Portal.

- Abbas, S. Y., et al. (2020). Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study. European Journal of Medicinal Chemistry, 198, 112363. [Link][7]

- ResearchGate. Thiophosgene in Organic Synthesis. [Link]

- Wikipedia. Thiophosgene. [Link][14]

- PubChemLite.

- Bentham Science. Recent Developments on Thiourea Based Anticancer Chemotherapeutics. [Link]

- MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link][16]

- Hilaris Publisher. Microwave Synthesis, Characterization, Biological Activity of N- (p-Chlorophenyl)-N'-Benzoyl Thiourea and its Complexes. [Link][13]

- ResearchGate.

- ResearchGate. Microwave Synthesis, Characterization, Biological Activity of N- (p-Chlorophenyl)-N'-Benzoyl Thiourea and its Complexes. [Link]

- Bielenica, A., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. International Journal of Molecular Sciences, 22(21), 11693. [Link][9]

- Saeed, S., et al. (2009). 1-(4-Bromophenyl)-1-(4-nitrobenzoyl)thiourea. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 2), o343. [Link][17]

- Google Patents. THIOUREE COMPOSITIONS AND USES THEREOF.

- ChemRxiv.

- CHEMISTRY & BIOLOGY INTERFACE.

- Indian Journal of Advances in Chemical Science. A simple route for the synthesis of isothiocyanates through desulfurization and application in the synthesis of thioureas. [Link][19]

- Google Patents.

- SciSpace. Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties. [Link]

- Google Patents.

- Organic Chemistry Portal.

- PubChem. N-(4-bromo-3-chlorophenyl)thian-4-amine. [Link]

- PrepChem. Synthesis of A. N-Cyano-N'-(4-chlorophenyl)thiourea. [Link]

- PubChem. 4-Bromo-3-chloroaniline. [Link][21]

- Othman, A. H., et al. (2012). 1-(4-Bromophenyl)-3-(3-chloropropanoyl)thiourea. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2881. [Link][22]

- Google Patents. Crystalline forms of (s)-4-amino-n-(1-(4-chlorophenyl)-3-hydroxypropyl).

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | C7H3BrClNS | CID 36067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-BROMO-3-CHLOROANILINE | 21402-26-6 [chemicalbook.com]

- 4. Thiophosgene | CCl2S | CID 10040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Thiophosgene: - An overview [moltuslab.com]

- 6. Thiourea synthesis by thioacylation [organic-chemistry.org]

- 7. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]

- 9. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antimicrobial Activity of Some New Thioureides Derived from 2-(4-Chlorophenoxymethyl)benzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antimicrobial activity of some new thioureides derived from 2-(4-chlorophenoxymethyl)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. hilarispublisher.com [hilarispublisher.com]

An In-depth Technical Guide to 1-Bromo-2-chloro-4-isothiocyanatobenzene

Introduction

In the landscape of contemporary drug discovery and chemical biology, the strategic design of small molecule probes and therapeutic candidates is of paramount importance. Among the myriad of reactive functional groups employed to achieve target-specific engagement, the isothiocyanate (-N=C=S) moiety stands out for its unique electrophilic nature, enabling covalent bond formation with nucleophilic residues in biological macromolecules.[1] This guide focuses on a specific, yet underexplored, member of this class: 4-Bromo-3-chlorophenyl isothiocyanate, systematically named 1-bromo-2-chloro-4-isothiocyanatobenzene .

The presence of a disubstituted halogen pattern on the phenyl ring—specifically bromide and chloride—is not merely an arbitrary decoration. These halogens are anticipated to modulate the compound's lipophilicity, membrane permeability, and the electrophilicity of the isothiocyanate carbon, thereby fine-tuning its reactivity and target selectivity.[2] This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing a deep dive into the synthesis, characterization, and potential applications of this compound as a tool for chemical biology and a scaffold for therapeutic development.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key properties of 1-bromo-2-chloro-4-isothiocyanatobenzene are summarized below.

| Property | Value | Source |

| IUPAC Name | 1-bromo-2-chloro-4-isothiocyanatobenzene | [3] |

| Synonyms | This compound | [3] |

| CAS Number | 32118-33-5 | [3] |

| Molecular Formula | C₇H₃BrClNS | [3] |

| Molecular Weight | 248.53 g/mol | [3] |

| Appearance | Solid (predicted) | [4] |

| XLogP3 | 4.6 | [3] |

| Monoisotopic Mass | 246.88581 Da | [3] |

Spectroscopic Characterization:

-

¹H NMR: The aromatic region should display a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring. The chemical shifts will be influenced by the deshielding effects of the halogens and the isothiocyanate group.

-

¹³C NMR: The spectrum will show seven distinct carbon signals. The carbon of the isothiocyanate group (-N=C=S) is expected to appear in the downfield region, typically around 130-140 ppm. The aromatic carbons will have shifts determined by the substitution pattern.

-

Infrared (IR) Spectroscopy: A strong and characteristic absorption band for the asymmetric stretch of the isothiocyanate group should be observed in the range of 2000-2200 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will show a distinctive isotopic pattern for the molecular ion peak due to the presence of both bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio).

Synthesis and Characterization

The most direct and widely adopted method for the synthesis of aryl isothiocyanates is from the corresponding primary aniline.[5][6] The following protocol outlines a reliable, two-step, one-pot procedure starting from the commercially available 4-bromo-3-chloroaniline.

Workflow for the Synthesis of 1-Bromo-2-chloro-4-isothiocyanatobenzene

Caption: Synthesis workflow for 1-bromo-2-chloro-4-isothiocyanatobenzene.

Experimental Protocol: Synthesis

Materials:

-

4-Bromo-3-chloroaniline

-

Carbon disulfide (CS₂)

-

Triethylamine (Et₃N)

-

Triflic anhydride (Tf₂O)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-bromo-3-chloroaniline (1.0 eq). Dissolve it in anhydrous DCM.

-

Formation of Dithiocarbamate Salt: Cool the solution to 0°C using an ice bath. Add triethylamine (3.0 eq) followed by the dropwise addition of carbon disulfide (2.0 eq). Stir the reaction mixture at 0°C for 15 minutes. The formation of the triethylammonium dithiocarbamate salt should be observed.[5]

-

Desulfurization: To the stirred mixture at 0°C, add triflic anhydride (1.0 eq) portion-wise over 5 minutes. After the addition is complete, allow the reaction to stir for an additional 30-40 minutes at 0°C.

-

Workup: Quench the reaction by adding water. Dilute the mixture with DCM. Transfer the contents to a separatory funnel and wash the organic layer successively with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 1-bromo-2-chloro-4-isothiocyanatobenzene.[5]

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Proposed Applications in Drug Development and Chemical Biology

While specific biological activities for 1-bromo-2-chloro-4-isothiocyanatobenzene are not yet extensively documented, the broader class of aryl isothiocyanates is well-established for its potent anticancer and anti-inflammatory properties.[7][8] These activities are largely attributed to the ability of the isothiocyanate group to covalently modify nucleophilic residues, particularly cysteine, in proteins.[1]

Potential as a Covalent Anticancer Agent

Many isothiocyanates exhibit cytotoxicity against various cancer cell lines.[7][8] The presence of halogens can enhance lipophilicity, potentially improving cell permeability and interaction with intracellular targets.[2] The proposed mechanism of action involves the covalent modification of key proteins involved in cell survival and proliferation pathways, leading to apoptosis.

Plausible Signaling Pathway Modulation:

Caption: Covalent modification of a target protein by the isothiocyanate.

Covalent Inhibitor for Kinase Drug Discovery

Protein kinases are a major class of drug targets in oncology. Many kinases possess cysteine residues in or near their active sites that can be targeted by covalent inhibitors. The electrophilic isothiocyanate group is an effective "warhead" for such covalent targeting. The bromo-chloro-phenyl scaffold can serve as the recognition element, providing binding affinity and selectivity for a specific kinase.

Experimental Protocols for Biological Evaluation

To validate the proposed applications, the following experimental protocols are recommended.

Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)

This assay determines the concentration of the compound that inhibits cell growth by 50% (IC₅₀).

Materials:

-

Cancer cell line of interest (e.g., A549 lung carcinoma, MCF-7 breast carcinoma)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

1-Bromo-2-chloro-4-isothiocyanatobenzene

-

DMSO (for stock solution)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well microplates

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of 1-bromo-2-chloro-4-isothiocyanatobenzene in culture medium from a DMSO stock solution. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration.[7]

Protocol 2: Covalent Protein Modification Assay (Intact Protein Mass Spectrometry)

This protocol is designed to confirm the covalent binding of the compound to a target protein.

Materials:

-

Purified target protein with a known reactive cysteine residue

-

1-Bromo-2-chloro-4-isothiocyanatobenzene

-

Reaction buffer (e.g., 50 mM HEPES, pH 7.4)

-

LC-MS system capable of intact protein analysis

Procedure:

-

Reaction: Incubate the target protein (e.g., at 10 µM) with a molar excess (e.g., 10-fold) of 1-bromo-2-chloro-4-isothiocyanatobenzene in the reaction buffer for a defined period (e.g., 1-4 hours) at room temperature. Include a control reaction with the protein and DMSO vehicle.

-

Sample Preparation: Desalt the reaction mixtures using a suitable method (e.g., C4 ZipTip) to remove excess compound and non-volatile salts.

-

Mass Spectrometry Analysis: Analyze the desalted protein samples by LC-MS. Acquire the mass spectra in the positive ion mode.

-

Data Analysis: Deconvolute the raw mass spectra to determine the intact mass of the protein in both the control and treated samples. A mass shift corresponding to the molecular weight of 1-bromo-2-chloro-4-isothiocyanatobenzene (248.53 Da) in the treated sample confirms covalent modification.[1]

Safety and Handling

1-Bromo-2-chloro-4-isothiocyanatobenzene is classified with the following GHS hazard statements:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.[3]

Precautions:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Avoid inhalation of dust/fumes and contact with skin and eyes.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

1-Bromo-2-chloro-4-isothiocyanatobenzene is a promising, yet underutilized, chemical entity. Its synthesis is accessible through established chemical transformations, and its inherent reactivity as an electrophile positions it as a valuable tool for covalent inhibitor design and as a potential lead compound in anticancer drug discovery. The strategic placement of bromo and chloro substituents provides a handle for tuning its physicochemical properties. The experimental protocols detailed in this guide offer a clear path for its synthesis, characterization, and biological evaluation. Further investigation into the specific protein targets and cellular pathways modulated by this compound is warranted and will undoubtedly unveil its full potential in the fields of medicinal chemistry and chemical biology.

References

- PubChem. This compound. National Center for Biotechnology Information.

- Dudek, A., et al. (2025).

- Scribd. Synthesis of 1-Bromo-4-Chlorobenzene by Sandmeyer Reaction.

- Uto, Y., et al. (2018). Physiological relevance of covalent protein modification by dietary isothiocyanates. Journal of Clinical Biochemistry and Nutrition, 62(1), 11–19.

- PrepChem. Preparation of 1-bromo-2-chlorobenzene.

- Google Patents. Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene.

- Chetankumar, E., & Sureshbabu, V. V. (n.d.). Tf₂O: A Desulfurating Reagent in the Synthesis of Isothiocyanates. Indian Journal of Advances in Chemical Science.

- PubChem. 1-Bromo-4-chloro-2-isothiocyanato-5-methylbenzene. National Center for Biotechnology Information.

- El-Gamel, N. E. A., et al. (2020). Cytotoxicity of photoactivatable bromo tricarbonyl manganese(i) compounds against human liver carcinoma cells. Dalton Transactions, 49(27), 9294–9305.

- Mi, L., et al. (2011). Proteomic Analysis of Covalent Modifications of Tubulins by Isothiocyanates. Journal of Proteome Research, 10(9), 3953–3965.

- ResearchGate. Preparation of 4-chlorophenyl isothiocyanate in different solvents.

- Google Patents. Method for producing 1-bromo-2-chloro-4-fluorobenzene.

- Wesołowska, O., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. International Journal of Molecular Sciences, 22(21), 11634.

- Yoon, J. H., et al. (2023).

- Vang, O., et al. (2008). Synthesis and anticancer activity comparison of phenylalkyl isoselenocyanates with corresponding naturally occurring and synthetic isothiocyanates. Journal of Medicinal Chemistry, 51(24), 7820–7826.

- Organic Chemistry Portal. Isothiocyanate synthesis.

- Nakamura, Y., & Miyoshi, N. (2018). Physiological relevance of covalent protein modification by dietary isothiocyanates. Okayama University Scientific Achievement Repository.

- Supporting Information for Magnesium-promoted nickel-catalysed chlorination of aryl halides and trifl

- Penn State. Synthesis and anticancer activity comparison of phenylalkyl isoselenocyanates with corresponding naturally occurring and synthetic isothiocyanates.

- Zhu, C., & Li, Y. (2021). A novel synthesis of isothiocyanates from amines and phenyl isothiocyanate via replacement reaction.

- Mi, L., et al. (2009). Proteomic Analysis of Covalent Modifications of Tubulins by Isothiocyanates. Journal of Proteome Research, 8(8), 3953–3965.

- PubChem. 1-Bromo-2-chloro-4-iodobenzene. National Center for Biotechnology Information.

- Gu, C., et al. (2021). Covalent Modification of Proteins by Plant-Derived Natural Products: Proteomic Approaches and Biological Impacts. Proteomics, 21(3-4), e1900386.

- NIST. Benzene, 1-bromo-4-chloro-. National Institute of Standards and Technology.

- ResearchGate. Microscale Synthesis of 1-Bromo-3-chloro-5-iodobenzene: An Improved Deamination of 4-Bromo-2-chloro-6-iodoaniline.

- UCLA Chemistry and Biochemistry. WebSpectra - Problems in NMR and IR Spectroscopy.

Sources

- 1. Physiological relevance of covalent protein modification by dietary isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Bromo-and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study [frontiersin.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ijacskros.com [ijacskros.com]

- 6. Isothiocyanate synthesis [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis and anticancer activity comparison of phenylalkyl isoselenocyanates with corresponding naturally occurring and synthetic isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

molecular weight of 4-Bromo-3-chlorophenyl isothiocyanate

An In-depth Technical Guide to 4-Bromo-3-chlorophenyl isothiocyanate: Synthesis, Characterization, and Applications

Executive Summary: this compound is a halogenated aromatic isothiocyanate that serves as a valuable and highly reactive intermediate in synthetic organic chemistry. Its utility is most pronounced in the fields of medicinal chemistry and drug discovery, where the isothiocyanate moiety (-N=C=S) acts as a versatile electrophilic handle for the construction of diverse molecular scaffolds. This guide provides a comprehensive overview of the compound's physicochemical properties, a detailed protocol for its synthesis and purification, methods for its analytical characterization, and a discussion of its applications as a building block for developing novel therapeutic agents. The document concludes with essential safety and handling protocols critical for laboratory use.

Chemical Identity and Physicochemical Properties

This compound, identified by the CAS Number 32118-33-5, is a bifunctionally halogenated aromatic compound featuring the reactive isothiocyanate group.[1][2][3] The presence of bromine and chlorine atoms on the phenyl ring significantly influences the molecule's reactivity and provides additional vectors for synthetic modification.

Molecular Structure

The structure consists of a benzene ring substituted at position 4 with a bromine atom, at position 3 with a chlorine atom, and at position 1 with an isothiocyanate group.

Caption: 2D Structure of this compound.

Physicochemical Data

The key properties of this compound are summarized below. These parameters are crucial for designing reaction conditions, purification strategies, and for computational modeling in drug design.

| Property | Value | Source |

| IUPAC Name | 1-bromo-2-chloro-4-isothiocyanatobenzene | [1][2] |

| CAS Number | 32118-33-5 | [1][2][3] |

| Molecular Formula | C₇H₃BrClNS | [1][2][3] |

| Molecular Weight | 248.53 g/mol | [2][3] |

| Physical State | Solid | [1] |

| Octanol/Water Partition Coeff. (logP) | 4.6 (Computed) | [2] |

| Water Solubility (log₁₀ws) | -4.24 (Computed) | [3] |

| Canonical SMILES | S=C=NC1=CC=C(Br)C(Cl)=C1 | [1] |

| InChIKey | NYJNWHXQEZOISL-UHFFFAOYSA-N | [1][2][3] |

Synthesis and Purification

Isothiocyanates are commonly synthesized from their corresponding primary amines.[4] This transformation is a robust and well-established method in organic chemistry, often involving an in-situ generation of a dithiocarbamate intermediate followed by desulfurization.[5]

Synthetic Rationale and Workflow

The synthesis of this compound begins with the commercially available 4-Bromo-3-chloroaniline. The primary amine is first reacted with carbon disulfide (CS₂) in the presence of a base (e.g., triethylamine) to form a dithiocarbamate salt. This intermediate is then treated with a desulfurizing agent, such as a phosphine or a chloroformate, to yield the final isothiocyanate product. This one-pot, two-step procedure is efficient for producing a wide range of aryl isothiocyanates.[5]

Caption: General workflow for the synthesis of aryl isothiocyanates.

Experimental Protocol: Laboratory Scale Synthesis

This protocol describes a general method adaptable for the synthesis of this compound.

Materials:

-

4-Bromo-3-chloroaniline

-

Carbon disulfide (CS₂)

-

Triethylamine (Et₃N)

-

Triphosgene or Thiophosgene (handle with extreme caution in a fume hood)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-Bromo-3-chloroaniline (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.

-

Dithiocarbamate Formation: Cool the solution to 0 °C using an ice bath. Add triethylamine (2.5 eq) dropwise, followed by the slow, dropwise addition of carbon disulfide (1.2 eq). Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 2-3 hours.

-

Desulfurization: Cool the mixture back to 0 °C. Add a solution of the desulfurizing agent (e.g., triphosgene, 0.4 eq) in DCM dropwise. Caution: This step can be exothermic and may release toxic gases. Perform in a well-ventilated chemical fume hood.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent, to afford the pure this compound.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step. A combination of spectroscopic methods is employed for full characterization.

| Technique | Expected Observations |

| ¹H NMR | The spectrum should show three distinct signals in the aromatic region (typically 7.0-8.0 ppm), corresponding to the three protons on the phenyl ring. The coupling patterns (splitting) will be indicative of their relative positions. |

| ¹³C NMR | The spectrum will display signals for the seven unique carbon atoms. The isothiocyanate carbon (-N=C=S) is particularly characteristic, appearing significantly downfield (typically 130-140 ppm). |

| FT-IR | A strong, sharp, and characteristic absorption band is expected in the region of 2000-2200 cm⁻¹ for the asymmetric stretching of the -N=C=S group. |

| Mass Spec. (MS) | The mass spectrum will show a molecular ion peak cluster corresponding to the molecular weight (248.53 g/mol ).[2] The isotopic pattern will be characteristic of a molecule containing one bromine and one chlorine atom (M, M+2, M+4 peaks). |

Applications in Research and Drug Development

Phenyl isothiocyanates are highly valued in pharmaceutical research due to the unique reactivity of the isothiocyanate group. This functional group is an excellent electrophile that readily reacts with nucleophiles such as amines, thiols, and alcohols.[6] This reactivity is harnessed to synthesize a variety of heterocyclic compounds and thiourea derivatives, many of which exhibit significant biological activity.[7][8]

Role as a Synthetic Building Block

The primary application of this compound is as an intermediate in the synthesis of more complex molecules.[7] Its reaction with primary or secondary amines yields substituted thioureas, a scaffold present in numerous pharmacologically active compounds.

Caption: General reaction of an isothiocyanate with an amine to form a thiourea.

Potential in Anticancer Drug Discovery

Isothiocyanate-containing compounds have been investigated as potential anticancer agents.[9][10] Their mechanisms of action often involve inducing apoptosis (programmed cell death) and causing cell cycle arrest in cancer cells. The specific halogen substitution pattern of this compound can be exploited to fine-tune the pharmacokinetic and pharmacodynamic properties of derivative compounds, potentially leading to enhanced efficacy and selectivity.[10]

Safety, Handling, and Storage

This compound is a hazardous chemical and must be handled with appropriate precautions.

Hazard Identification

Based on GHS classifications for this and similar compounds, the primary hazards are:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

-

Skin Corrosion/Irritation: Causes severe skin burns and irritation.[1][2]

GHS Pictograms: Corrosive (GHS05)[1]

Safe Handling Protocol

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[11] Ensure that an eyewash station and safety shower are readily accessible.[12]

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).

-

Eye Protection: Use chemical safety goggles and a face shield.

-

Skin and Body Protection: Wear a lab coat. Ensure no skin is exposed.

-

-

Handling Practices: Avoid generating dust. Do not breathe dust or vapor. Avoid contact with skin, eyes, and clothing.[11] Wash hands thoroughly after handling.

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, alcohols, and oxidizing agents.[11]

-

Disposal: Dispose of waste material in accordance with all applicable local, state, and federal regulations. Do not allow the material to enter drains or waterways.

References

- This compound.

- Chemical Industry Spotlight: Phenyl Isothiocyanate as a Versatile Building Block. Ningbo Inno Pharmchem Co., Ltd. [Link]

- Isothiocyanic acid, 4-bromo-3-chlorophenyl ester. Cheméo. [Link]

- The Role of Phenyl Isothiocyanate in Advancing Pharmaceutical Research. Ningbo Inno Pharmchem Co., Ltd. [Link]

- The Role of Isothiocyanates in Pharmaceutical Synthesis. Ningbo Inno Pharmchem Co., Ltd. [Link]

- Synthesis, In Vitro Evaluation, Molecular Docking and DFT Studies of Some Phenyl Isothiocyanates as Anticancer Agents.

- 4-Bromo-3-chlorophenyl isothiocyan

- 4-Bromophenyl isothiocyanate.

- 4-bromo-3-chlorophenyl isothiocyan

- Preparation of 4-chlorophenyl isothiocyanate in different solvents.

- Recent Advancement in the Synthesis of Isothiocyan

- Recent Advancement in Synthesis of Isothiocyan

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. This compound | C7H3BrClNS | CID 36067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemeo.com [chemeo.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. Synthesis, In Vitro Evaluation, Molecular Docking and DFT Studies of Some Phenyl Isothiocyanates as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. fishersci.com [fishersci.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

A-Z Guide to Phenyl Isothiocyanate Reactivity: A Handbook for Drug Development Professionals

Abstract

The isothiocyanate (-N=C=S) functional group, particularly when attached to a phenyl ring, represents a versatile electrophilic hub with tunable reactivity that has found profound applications in medicinal chemistry, bioconjugation, and chemical biology. Phenyl isothiocyanates (PITCs) are key intermediates in the synthesis of various pharmaceuticals, including anti-cancer agents, and serve as indispensable tools for protein modification and sequencing.[1][2][3] This guide provides a comprehensive exploration of the factors governing the reactivity of the isothiocyanate group in substituted phenyls. We will delve into the nuanced interplay of electronic and steric effects, reaction mechanisms with key biological nucleophiles, and provide field-proven experimental protocols for quantifying these interactions. This document is intended for researchers, scientists, and drug development professionals seeking to harness the unique chemical properties of this important moiety.

The Phenyl Isothiocyanate Moiety: An Electrophilic Hub

The reactivity of the isothiocyanate group is rooted in the electrophilic character of its central carbon atom. This carbon is double-bonded to both a nitrogen and a sulfur atom, creating a heterocumulene system. The electronegativity difference between carbon, nitrogen, and sulfur results in a significant partial positive charge on the carbon, making it a prime target for nucleophilic attack. This inherent reactivity is the foundation of its utility in forming stable covalent bonds with biological macromolecules.

The reaction between an isothiocyanate and a primary or secondary amine yields a stable thiourea linkage.[4] This reaction proceeds via a nucleophilic addition mechanism where the lone pair of electrons on the amine nitrogen attacks the electrophilic carbon of the isothiocyanate.[4] This forms a zwitterionic intermediate that rapidly undergoes proton transfer to give the final thiourea product.[4]

Modulating Reactivity: The Power of Phenyl Substitution

The true versatility of PITCs lies in the ability to modulate the electrophilicity of the isothiocyanate carbon by introducing substituents onto the phenyl ring. These substituents exert influence through a combination of electronic (inductive and resonance) and steric effects.

Electronic Effects: Tuning Reactivity with Precision

The rate of nucleophilic attack on the isothiocyanate carbon is highly sensitive to the electron density of the phenyl ring. Substituents that alter this density can either accelerate or decelerate the reaction.[5]

-

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), and halogens (-F, -Cl) pull electron density away from the phenyl ring.[6] This inductive and/or resonance withdrawal of electrons is relayed to the isothiocyanate group, increasing the partial positive charge on the central carbon. This enhanced electrophilicity leads to a significant increase in the reaction rate with nucleophiles.[4][7] For example, the reaction of p-nitrophenyl isothiocyanate with amines is significantly faster than that of the unsubstituted phenyl isothiocyanate.[8]

-

Electron-Donating Groups (EDGs): Conversely, groups like methoxy (-OCH₃) and alkyl groups (-CH₃) donate electron density to the phenyl ring.[5] This donation reduces the electrophilicity of the isothiocyanate carbon, thereby decreasing the rate of nucleophilic attack.

This predictable relationship between a substituent's electronic properties and the reaction rate is often quantified using the Hammett equation , which provides a powerful tool for designing PITCs with desired reactivity profiles. Kinetic studies on the reactions of substituted anilines with phenyl isothiocyanates have demonstrated these electronic effects, showing a linear dependence between the reactivity of the amino group and the electron density on the nitrogen atom for meta- and para-substituted anilines.[9]

Table 1: Influence of Phenyl Substituents on PITC Reactivity

| Substituent (at para-position) | Electronic Effect | Expected Impact on Reaction Rate with Nucleophiles |

|---|---|---|

| -NO₂ | Strong Electron-Withdrawing | Strong Acceleration |

| -CN | Strong Electron-Withdrawing | Strong Acceleration |

| -Cl | Electron-Withdrawing (Inductive) | Moderate Acceleration |

| -H | Neutral (Reference) | Baseline |

| -CH₃ | Electron-Donating | Moderate Deceleration |

| -OCH₃ | Electron-Donating (Resonance) | Strong Deceleration |

Steric Effects: The Role of Proximity

While electronic effects are dominant for meta- and para- substituents, groups placed at the ortho- position introduce steric hindrance.[9] A bulky substituent adjacent to the isothiocyanate group can physically obstruct the incoming nucleophile, slowing the reaction rate regardless of the substituent's electronic properties.[9] This steric strain is a critical consideration in the design of targeted covalent inhibitors, where precise positioning is key to achieving selective reactivity with a specific amino acid residue in a protein's binding pocket.

Reaction Mechanisms with Biological Nucleophiles

In a biological milieu, the primary targets for PITCs are nucleophilic amino acid residues, predominantly the primary amines of lysine and the thiol group of cysteine.

Reaction with Amines (e.g., Lysine)

The reaction with primary amines, such as the ε-amino group of lysine or the N-terminal amine of a protein, results in the formation of a highly stable thiourea bond.[10][11] This is the basis for the widespread use of fluorescein isothiocyanate (FITC) for labeling proteins and antibodies.[10][12] The reaction is highly pH-dependent; the amine must be in its deprotonated, nucleophilic state.[13] Therefore, these labeling reactions are typically carried out at a pH between 8.5 and 9.5.[4][14][15]

Reaction with Thiols (e.g., Cysteine)

Isothiocyanates also react with thiol groups, such as the side chain of cysteine, to form a dithiocarbamate adduct.[14] This reaction is generally faster than the reaction with amines and can proceed at a lower pH (typically pH 6.0-8.0).[14] The increased nucleophilicity of the thiolate anion (RS⁻) compared to the neutral amine facilitates this reaction. The natural product sulforaphane, an isothiocyanate found in cruciferous vegetables, exerts many of its biological effects, including antioxidant and anti-cancer activities, through reaction with thiol-containing molecules like glutathione and cysteine residues in proteins.[16][17][18][19][20]

Experimental Protocols for Quantifying Reactivity

To harness the tunable reactivity of PITCs effectively, it is essential to quantify their reaction rates. UV-Vis spectrophotometry and stopped-flow kinetics are powerful techniques for this purpose.

Protocol: Kinetic Analysis via Stopped-Flow Spectrophotometry

This protocol describes a method for determining the second-order rate constant for the reaction of a substituted PITC with a model nucleophile (e.g., an amino acid like glycine or N-acetylcysteine). The rapid mixing capability of a stopped-flow instrument is ideal for reactions that are complete within seconds to minutes.[21][22][23]

Objective: To measure the rate of reaction between a PITC and a nucleophile under pseudo-first-order conditions.

Materials:

-

Stopped-flow spectrophotometer

-

Substituted PITC of interest

-

High-purity nucleophile (e.g., N-acetylcysteine)

-

Reaction Buffer: 0.1 M Phosphate buffer, pH 7.4 (or other desired pH)

-

Solvent for PITC stock: Acetonitrile or DMSO (anhydrous)

Methodology:

-

Solution Preparation:

-

Prepare a concentrated stock solution of the PITC (e.g., 10 mM) in anhydrous acetonitrile.

-

Prepare a series of nucleophile solutions in the reaction buffer (e.g., 1 mM, 2 mM, 5 mM, 10 mM, 20 mM). Ensure the nucleophile concentration will be at least 10-fold in excess of the PITC concentration after mixing.

-

-

Instrument Setup:

-

Set the spectrophotometer to monitor a wavelength where the product absorbs but the reactants do not, or where there is a maximal change in absorbance. This must be determined empirically by scanning the UV-Vis spectra of reactants and a fully reacted sample.

-

Equilibrate the stopped-flow instrument's syringes and sample cell to the desired reaction temperature (e.g., 25 °C).

-

-

Kinetic Run:

-

Load one syringe with the PITC solution (diluted in buffer to, e.g., 0.1 mM) and the other syringe with one of the excess nucleophile solutions.

-

Initiate the instrument to rapidly mix the two solutions in the observation cell.

-

Record the change in absorbance over time until the reaction is complete.

-

Repeat the experiment for each concentration of the nucleophile.

-

-

Data Analysis:

-

Under pseudo-first-order conditions (nucleophile in excess), the reaction will follow first-order kinetics. Fit the absorbance vs. time data to a single exponential equation: A(t) = A_f + (A_0 - A_f)e^(-k_obs*t), where k_obs is the observed rate constant.

-

Plot the calculated k_obs values against the corresponding concentrations of the nucleophile.

-

The slope of this line will be the second-order rate constant (k₂) for the reaction.

-

Applications in Drug Development and Bioconjugation

The well-defined and tunable reactivity of substituted PITCs makes them invaluable in several areas of drug development.

-

Covalent Inhibitors: By incorporating a PITC moiety into a molecule designed to bind to a specific protein target, a covalent bond can be formed with a nearby nucleophilic residue (like cysteine or lysine). The reactivity can be tuned via phenyl substitution to be rapid enough for target engagement but slow enough to avoid off-target reactions.[1]

-

Bioconjugation: PITCs are widely used to attach probes, such as fluorescent dyes, to proteins and antibodies.[24] Fluorescein isothiocyanate (FITC) is a classic example, used for decades to label antibodies for techniques like flow cytometry and immunofluorescence microscopy.[10][25] The stability of the resulting thiourea bond is crucial for the integrity of these conjugates.[11]

-

Protein Sequencing: The Edman degradation, a foundational method for determining the amino acid sequence of a protein, relies on the specific reaction of phenyl isothiocyanate with the N-terminal amino acid of a peptide.[2][26]

Conclusion

The reactivity of the isothiocyanate group in substituted phenyls is a finely tunable property governed by a predictable interplay of electronic and steric effects. Electron-withdrawing substituents enhance reactivity by increasing the electrophilicity of the central carbon, while electron-donating groups have the opposite effect. This relationship allows for the rational design of PITC-containing molecules with tailored reactivity profiles for specific applications, from forming highly stable bioconjugates to developing targeted covalent therapeutics. A thorough understanding of these principles, combined with robust kinetic analysis, empowers researchers to fully exploit the synthetic and biological potential of this versatile functional group.

References

- Fimognari, C., & Hrelia, P. (2012). Cytotoxic and Antitumor Activity of Sulforaphane: The Role of Reactive Oxygen Species.

- Fimognari, C., & Hrelia, P. (n.d.). Cytotoxic and Antitumor Activity of Sulforaphane: The Role of Reactive Oxygen Species. PubMed. [Link]

- Lee, H. W., et al. (2013).

- TdB Labs. (n.d.).

- Peptideweb.com. (n.d.). FITC labeling. [Link]

- The, T. H., & Feltkamp, T. E. (1970).

- Miskidzh'yan, S. P., & Shokol, Z. Z. (1974). The kinetics and mechanism of aminolysis of isothiocyanates. Journal of the Chemical Society, Perkin Transactions 2. [Link]

- ResearchGate. (n.d.). Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b)

- Guerrero-Beltrán, C. E., et al. (2012). Sulforaphane Induces Antioxidative and Antiproliferative Responses by Generating Reactive Oxygen Species in Human Bronchial Epithelial BEAS-2B Cells. International Journal of Molecular Sciences. [Link]

- Conaway, C. C., et al. (2005). Phenylalkyl isoselenocyanates vs phenylalkyl isothiocyanates: thiol reactivity and its implications. Cancer Chemotherapy and Pharmacology. [Link]

- ResearchGate. (2013).

- Tabei, K., et al. (1970). The rate of reaction of some substituted anilines with phenyl isothiocyanate, and the correlation with amino-proton chemical shifts. Journal of the Chemical Society B: Physical Organic. [Link]

- Axén, R., et al. (1977). Reactions of cellulose isothiocyanates with thiol and amino compounds.

- Ferreira de Oliveira, J. M. P., et al. (2014).

- ResearchGate. (2013).

- Varadarajan, A., & Hawthorne, M. F. (1991). Conjugation of phenyl isothiocyanate derivatives of carborane to antitumor antibody and in vivo localization of conjugates in nude mice.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Phenyl Isothiocyanate in Advancing Pharmaceutical Research. [Link]

- Wisdomlib. (2024, December 11).

- ChemRxiv. (n.d.).

- Arkat USA. (n.d.).

- Porter, A. E. A., & Rydon, H. N. (1973). The kinetics and mechanism of the hydrolysis of p-nitrophenyl isothiocyanate promoted by soft metal ions. Journal of the Chemical Society, Perkin Transactions 2. [Link]

- University of Massachusetts Lowell. (n.d.). STOPPED-FLOW KINETICS. [Link]

- Organic Chemistry Portal. (n.d.).

- Unciti-Broceta, A., et al. (2020).

- ResearchGate. (n.d.). Competitive reactivity of the aryl isothiocyanate dipolarophile at N C versus C S with nucleophilic 1,3-dipoles. [Link]

- Reddit. (2024, November 10).

- Kauppinen, R., et al. (2004). Evidence of substituent-induced electronic interplay. Effect of the remote aromatic ring substituent of phenyl benzoates on the sensitivity of the carbonyl unit to electronic effects of phenyl or benzoyl ring substituents. Journal of Organic Chemistry. [Link]

- Lumen Learning. (n.d.). Substituent Effects. Organic Chemistry II. [Link]

- Chemistry LibreTexts. (2024, October 4). Substituent Effects in Electrophilic Substitutions. [Link]

- ACS Publications. (n.d.). A Stopped-Flow Kinetics Experiment for Advanced Undergraduate Laboratories: Formation of Iron(III) Thiocyannate.

- Palacký University Olomouc. (n.d.). Practical Exercises in Physical Chemistry. [Link]

- Pendás, A. M., et al. (2021).

- Organic Chemistry Portal. (n.d.). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. [Link]

- National Institutes of Health. (2025, August 30). Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. [Link]

- RSC Publishing. (n.d.). Steric hindrance classified: treatment of isothiocyanatoallene with secondary amines bearing bulky substituents to generate 2-aminothiazoles. Organic Chemistry Frontiers. [Link]

- Let's Talk Academy. (2025, March 17). Phenyl Isothiocyanate Reaction with Amino-Terminal Residues. [Link]

- Wollenberg, B., et al. (2024). Isothiocyanates in medicine: A comprehensive review on phenylethyl-, allyl-, and benzyl... Pharmacological Research. [Link]

- McKee, R. L., & Bost, R. W. (1946). para-Substituted phenyl isothiocyanates and some related thioureas. Journal of the American Chemical Society. [Link]

- Anumula, K. R., & Taylor, P. B. (1991). Quantitative determination of phenyl isothiocyanate-derivatized amino sugars and amino sugar alcohols by high-performance liquid chromatography. Analytical Biochemistry. [Link]

- ResearchGate. (2025, August 6). Reaction of Phenyl Isocyanate and Phenyl Isothiocyanate with the Ge(100)-2 × 1 Surface. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. Phenylisothiocyanate: Significance and symbolism [wisdomlib.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Cysteine specific bioconjugation with benzyl isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The kinetics and mechanism of aminolysis of isothiocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. The rate of reaction of some substituted anilines with phenyl isothiocyanate, and the correlation with amino-proton chemical shifts - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 10. Fluorescein Isothiocyanate (FITC) | AAT Bioquest [aatbio.com]

- 11. FITC Labeling and Conjugation - TdB Labs [tdblabs.se]

- 12. drmr.com [drmr.com]

- 13. peptideweb.com [peptideweb.com]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Cytotoxic and Antitumor Activity of Sulforaphane: The Role of Reactive Oxygen Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. L-Sulforaphane: mechanism of action and clinical applications_Chemicalbook [chemicalbook.com]

- 19. Sulforaphane Induces Antioxidative and Antiproliferative Responses by Generating Reactive Oxygen Species in Human Bronchial Epithelial BEAS-2B Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Sulforaphane Induces Oxidative Stress and Death by p53-Independent Mechanism: Implication of Impaired Glutathione Recycling - PMC [pmc.ncbi.nlm.nih.gov]

- 21. wsteinmetz.sites.pomona.edu [wsteinmetz.sites.pomona.edu]

- 22. pubs.acs.org [pubs.acs.org]

- 23. homepages.uni-regensburg.de [homepages.uni-regensburg.de]

- 24. Conjugation of phenyl isothiocyanate derivatives of carborane to antitumor antibody and in vivo localization of conjugates in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Conjugation of fluorescein isothiocyanate to antibodies: I. Experiments on the conditions of conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 26. letstalkacademy.com [letstalkacademy.com]

An In-Depth Technical Guide to Electrophilic Substitution on 4-Bromo-3-chlorophenyl isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the principles and practical considerations for conducting electrophilic aromatic substitution (EAS) reactions on 4-Bromo-3-chlorophenyl isothiocyanate. This substrate, characterized by a heavily deactivated aromatic ring, presents unique challenges and opportunities in synthetic chemistry. This document elucidates the directing effects of the bromo, chloro, and isothiocyanate substituents, predicts the regioselectivity of common EAS reactions, and furnishes detailed, field-proven protocols for nitration, halogenation, sulfonation, and Friedel-Crafts acylation. The causality behind experimental choices is explained, and each protocol is designed as a self-validating system. All mechanistic claims and procedural standards are supported by authoritative sources.

Introduction: The Challenge of a Deactivated Aromatic System